[2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene
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Overview
Description
[2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene is an organic compound that features a benzene ring substituted with a cyclobutane ring, which in turn is substituted with a chloromethyl group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via a free radical chlorination reaction using reagents such as N-chlorosuccinimide (NCS) in the presence of light or a radical initiator.
Sulfonylation: The sulfonyl group can be introduced by reacting the cyclobutane derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and chlorination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonate esters.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium alkoxides, or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Oxidation: Products can include sulfonic acids or sulfonate esters.
Reduction: Products can include sulfides.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: [2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclobutane and sulfonyl functionalities.
Biology
Bioconjugation: The compound can be used in bioconjugation reactions to attach cyclobutane and sulfonyl groups to biomolecules, potentially altering their properties and functions.
Medicine
Drug Development: The unique structure of this compound may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the presence of cyclobutane and sulfonyl groups.
Mechanism of Action
The mechanism of action of [2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The sulfonyl group can participate in various redox reactions, acting as an electron-withdrawing group that stabilizes negative charges on adjacent atoms.
Comparison with Similar Compounds
Similar Compounds
[2-(Bromomethyl)cyclobutane-1-sulfonyl]benzene: Similar structure but with a bromine atom instead of chlorine.
[2-(Chloromethyl)cyclopentane-1-sulfonyl]benzene: Similar structure but with a cyclopentane ring instead of cyclobutane.
[2-(Chloromethyl)cyclobutane-1-sulfonyl]toluene: Similar structure but with a toluene ring instead of benzene.
Uniqueness
Reactivity: The presence of the chloromethyl group makes [2-(Chloromethyl)cyclobutane-1-sulfonyl]benzene highly reactive towards nucleophiles, which can be advantageous in synthetic chemistry.
Stability: The cyclobutane ring provides a unique structural rigidity compared to other cyclic compounds, which can influence the compound’s reactivity and stability.
Properties
CAS No. |
88112-39-4 |
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Molecular Formula |
C11H13ClO2S |
Molecular Weight |
244.74 g/mol |
IUPAC Name |
[2-(chloromethyl)cyclobutyl]sulfonylbenzene |
InChI |
InChI=1S/C11H13ClO2S/c12-8-9-6-7-11(9)15(13,14)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 |
InChI Key |
OVBJCOZDVSWCFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1CCl)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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